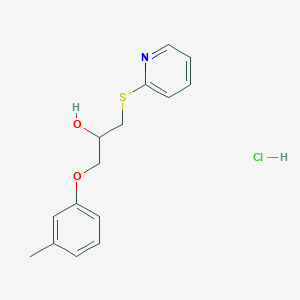

1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride

Description

1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor ligand analog characterized by a propan-2-ol backbone substituted with a pyridin-2-ylthio group at position 1 and a meta-methylphenoxy (m-tolyloxy) group at position 2. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

IUPAC Name |

1-(3-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S.ClH/c1-12-5-4-6-14(9-12)18-10-13(17)11-19-15-7-2-3-8-16-15;/h2-9,13,17H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXJQAUDMUKSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CSC2=CC=CC=N2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride typically involves the following steps:

Formation of the Thioether Linkage: The initial step involves the reaction of 2-mercaptopyridine with an appropriate halogenated precursor to form the pyridin-2-ylthio group.

Introduction of the Tolyl Group: The next step involves the reaction of the intermediate with m-tolyl alcohol under suitable conditions to introduce the tolyloxy group.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the oxygen functionalities, typically using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Deoxygenated derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine and tolyloxy groups can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with other propan-2-ol derivatives but differs in substituents influencing pharmacological profiles:

| Compound Name | Substituents (Position 1) | Substituents (Position 3) | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|---|---|

| 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol HCl | Pyridin-2-ylthio | m-Tolyloxy (3-methylphenoxy) | 306-11-6* | C₁₃H₂₂ClNO₂ | Pyridine-thioether; meta-methylphenoxy |

| Propranolol HCl (DL-form) | Isopropylamino | 1-Naphthyloxy | 318-98-9 | C₁₆H₂₂ClNO₂ | Naphthyloxy; non-selective β-blocker |

| Bevantolol HCl | 3,4-Dimethoxyphenethylamino | m-Tolyloxy | 42864-78-8 | C₂₁H₂₈ClNO₄ | Dimethoxy-phenethylamino; cardioselective |

| Metoprolol Succinate | Isopropylamino | 4-(2-Methoxyethyl)phenoxy | 98418-47-4 | C₁₅H₂₅NO₃·C₄H₆O₄ | Methoxyethylphenoxy; β₁-selective antagonist |

| Nadolol Impurity F (EP) | tert-Butylamino | 1-Naphthyloxy | 15230-34-9 | C₁₆H₂₃ClNO₂ | Naphthyloxy; non-selective β/α-blocker |

*Note: CAS 306-11-6 corresponds to a structural analog with isopropylamino and m-tolyloxy groups, closely resembling the target compound’s backbone .

Pharmacological Activity Comparison

- Target Compound: The pyridin-2-ylthio group may enhance lipophilicity and membrane permeability compared to traditional β-blockers.

- Propranolol HCl: Non-selective β₁/β₂ antagonist with strong antiarrhythmic and hypotensive effects. The naphthyloxy group contributes to prolonged receptor binding .

- Bevantolol HCl: Exhibits β₁-selectivity due to the 3,4-dimethoxyphenethylamino group, reducing bronchoconstriction risks .

- Metoprolol Succinate: β₁-selective with reduced peripheral effects; the methoxyethylphenoxy group optimizes cardioselectivity .

- Nadolol Impurities: tert-Butylamino and naphthyloxy substituents in impurities F and G correlate with prolonged half-lives but increased α-adrenergic activity .

Biological Activity

1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by its unique structural features, including a pyridine ring, a thioether linkage, and a tolyloxy group. These structural elements contribute to its potential biological activity and applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula: C14H17ClN2OS

- CAS Number: 1331327-71-9

The presence of the pyridine and tolyloxy groups allows for various interactions with biological targets, which can influence its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound's mechanism of action is thought to be mediated through:

- Hydrogen Bonding: Between the pyridine nitrogen and potential biological targets.

- Hydrophobic Interactions: Due to the tolyloxy group, enhancing binding affinity.

- π-π Stacking: Facilitated by the aromatic rings, which can stabilize interactions with proteins.

Pharmacological Applications

This compound has shown promise in various areas of research:

1. Medicinal Chemistry:

- Potential as a building block for synthesizing therapeutic agents targeting specific enzymes or receptors.

- Investigated for anti-inflammatory properties through inhibition of cyclooxygenase (COX) and lipoxygenase pathways.

2. Antimicrobial Activity:

- Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound could exhibit similar effects.

3. Cancer Research:

- As a potential PLK4 inhibitor, it may play a role in cancer treatment by disrupting centriole biogenesis, leading to cancer cell cycle arrest.

Case Study: Antimicrobial Activity

A study on derivatives of pyridine compounds revealed that certain modifications led to enhanced antimicrobial activity against various pathogens. The structural similarities indicate that this compound might possess similar efficacy against bacterial strains.

Research Findings

Research has indicated that compounds with thioether linkages often exhibit favorable biological activities. For instance, studies have shown that thioether-containing compounds can serve as effective inhibitors of key enzymes involved in inflammatory pathways.

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol HCl | Pyridine derivative | Potential anti-inflammatory |

| 1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol HCl | Similar structure | Antimicrobial properties |

| PLK4 Inhibitors | Kinase inhibitors | Cancer treatment potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.